
2(4-CL-3,5-DI-ME-Phenoxy)N'-(1-(4(1H-tetraazol-1-YL)PH)ethylidene)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(4-CL-3,5-DI-ME-Phenoxy)N’-(1-(4(1H-tetraazol-1-YL)PH)ethylidene)acetohydrazide is a complex organic compound with the molecular formula C19H19ClN6O2 and a molecular weight of 398.855 This compound is known for its unique structure, which includes a phenoxy group, a tetraazole ring, and an acetohydrazide moiety
Preparation Methods
The synthesis of 2(4-CL-3,5-DI-ME-Phenoxy)N’-(1-(4(1H-tetraazol-1-YL)PH)ethylidene)acetohydrazide involves multiple steps. One common synthetic route includes the reaction of 4-chloro-3,5-dimethylphenol with an appropriate hydrazide derivative under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and may involve the use of catalysts to enhance the reaction rate
Chemical Reactions Analysis
2(4-CL-3,5-DI-ME-Phenoxy)N’-(1-(4(1H-tetraazol-1-YL)PH)ethylidene)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
2(4-CL-3,5-DI-ME-Phenoxy)N’-(1-(4(1H-tetraazol-1-YL)PH)ethylidene)acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of 2(4-CL-3,5-DI-ME-Phenoxy)N’-(1-(4(1H-tetraazol-1-YL)PH)ethylidene)acetohydrazide is not fully understood. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions. These interactions could modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
2(4-CL-3,5-DI-ME-Phenoxy)N’-(1-(4(1H-tetraazol-1-YL)PH)ethylidene)acetohydrazide can be compared with similar compounds such as:
2,4-Dichlorophenoxyacetic acid: A systemic herbicide with a similar phenoxy structure but different functional groups and applications.
2((2,4-DI-CL-PHENOXY)ME)N’-(1-(3-(1H-TETRAAZOL-1-YL)PH)ETHYLIDENE)BENZOHYDRAZIDE: A compound with a similar core structure but different substituents, leading to variations in chemical properties and applications.
The uniqueness of 2(4-CL-3,5-DI-ME-Phenoxy)N’-(1-(4(1H-tetraazol-1-YL)PH)ethylidene)acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
478252-36-7 |
|---|---|
Molecular Formula |
C19H19ClN6O2 |
Molecular Weight |
398.8 g/mol |
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]acetamide |
InChI |
InChI=1S/C19H19ClN6O2/c1-12-8-17(9-13(2)19(12)20)28-10-18(27)23-22-14(3)15-4-6-16(7-5-15)26-11-21-24-25-26/h4-9,11H,10H2,1-3H3,(H,23,27)/b22-14+ |
InChI Key |
ODOKIFXJQNSKCJ-HYARGMPZSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)N/N=C(\C)/C2=CC=C(C=C2)N3C=NN=N3 |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NN=C(C)C2=CC=C(C=C2)N3C=NN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Amino-4-(3-chlorophenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12049499.png)


![N-(biphenyl-2-yl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12049522.png)
![Ethyl 7-methyl-3-oxo-5-phenyl-2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12049526.png)
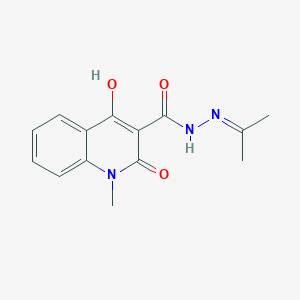
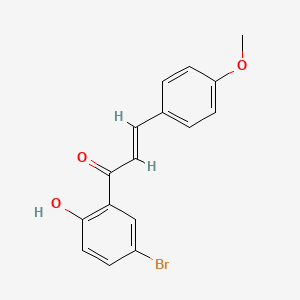
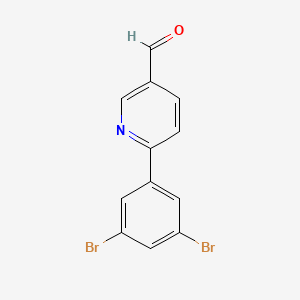
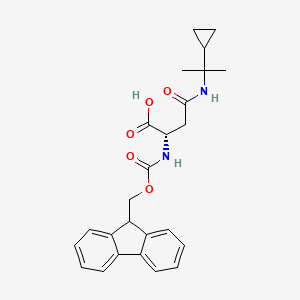

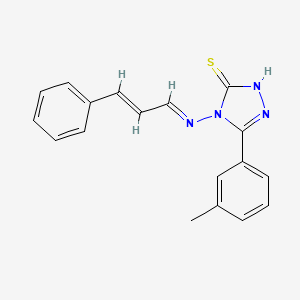
![Benzenecarboximidamide, N-hydroxy-4-[(methylsulfonyl)amino]-](/img/structure/B12049573.png)
![3-[(2-Aminophenyl)amino]propanamide](/img/structure/B12049574.png)
